molecular formula C21H25FN2O2 B5180221 ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate

Cat. No. B5180221
M. Wt: 356.4 g/mol
InChI Key: FFIVTBIQRPGRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate, also known as EFPM, is a chemical compound that belongs to the class of piperidinecarboxylates. It has been extensively studied due to its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on various molecular targets in the body. In cancer research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In depression research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects in the body. In cancer research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta levels. In depression research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its low toxicity and high potency. However, it also has some limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

Ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2-pyridinemethanol to form the intermediate 3-fluorobenzyl 2-pyridinemethanol. This intermediate is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to form ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta levels. In depression research, ethyl 4-(3-fluorobenzyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-2-26-20(25)21(15-17-6-5-7-18(22)14-17)9-12-24(13-10-21)16-19-8-3-4-11-23-19/h3-8,11,14H,2,9-10,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIVTBIQRPGRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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